molecular formula C22H19N5O4 B2499289 ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 852440-21-2

ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

Cat. No.: B2499289
CAS No.: 852440-21-2
M. Wt: 417.425
InChI Key: WECJUFGLQJQXMV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a synthetic compound with a complex molecular structure, characterized by its benzene ring and pyrazolo-pyrimidine framework. It belongs to a class of compounds known for their potential therapeutic and biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate typically involves multi-step organic reactions. A general approach might involve the following:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: : This can be achieved through the cyclization of appropriate precursors under controlled conditions.

  • Introduction of the phenyl group: : This step often involves a substitution reaction, where a phenyl group is introduced to the nitrogen of the pyrazolo[3,4-d]pyrimidine ring.

  • Esterification: : The final esterification process involves reacting the resulting compound with ethanol in the presence of a catalytic amount of acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above steps, with a focus on maximizing yield and purity through the use of advanced catalysts, automated reaction systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate can undergo several types of reactions, including:

  • Oxidation: : This reaction can be facilitated by strong oxidizing agents, leading to potential formation of carboxylated derivatives.

  • Reduction: : Utilizing reducing agents such as hydrogen gas in the presence of a metal catalyst to yield various reduced forms.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are feasible due to the presence of electron-rich and electron-deficient sites on the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogens for substitution reactions. Conditions vary from ambient temperature for mild substitutions to elevated temperatures and pressures for more rigorous transformations.

Major Products

The products of these reactions vary widely, ranging from fully oxidized carboxylic acids to fully reduced amines and substituted derivatives with varying functional groups.

Scientific Research Applications

Ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate finds extensive use in various research fields due to its unique structure and reactivity:

  • Chemistry: : As a model compound for studying complex organic reactions.

  • Biology: : In exploring the interactions between small molecules and biological macromolecules.

  • Medicine: : For developing potential therapeutic agents, given its structural similarity to known bioactive compounds.

  • Industry: : Used in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals.

Mechanism of Action

The compound's mechanism of action typically involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine moiety plays a key role in binding to active sites, influencing the biochemical pathways and leading to observable biological effects. Detailed studies often reveal interactions at the atomic level, providing insights into its activity.

Comparison with Similar Compounds

When compared with similar compounds, ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate stands out due to its unique structural features, such as the ester linkage and the specific substitution pattern on the pyrazolo[3,4-d]pyrimidine ring. Similar compounds in this class might include:

  • Ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3(4H)-yl)acetamido)benzoate

  • Mthis compound

  • Ethyl 2-(2-(4-oxo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

These compounds share structural similarities but differ in their substitution patterns and functional groups, leading to variations in their chemical and biological behavior.

There you have it! A detailed dive into the fascinating world of this compound. Anything else you'd like to explore?

Properties

IUPAC Name

ethyl 2-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-2-31-22(30)16-10-6-7-11-18(16)25-19(28)13-26-14-23-20-17(21(26)29)12-24-27(20)15-8-4-3-5-9-15/h3-12,14H,2,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECJUFGLQJQXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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